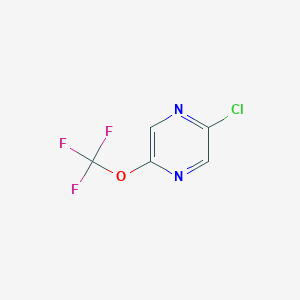

2-Chloro-5-(trifluoromethoxy)pyrazine

Descripción

Contextual Importance of Pyrazine (B50134) Heterocycles in Research

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation. nih.govnih.gov This structural motif is a key component in a wide array of biologically active molecules and approved therapeutic agents. nih.govresearchgate.net The electron-deficient nature of the pyrazine ring, a result of the two electronegative nitrogen atoms, influences its chemical reactivity and interactions with biological targets. nih.gov Pyrazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.netsemanticscholar.org Their ability to serve as scaffolds in drug design and their presence in numerous natural products underscore their importance in medicinal chemistry and total synthesis. nih.gov

Role of Fluorine-Containing Substituents in Chemical and Biological Sciences

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the parent compound's properties. tandfonline.com The unique characteristics of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's pharmacokinetic and physicochemical profile. tandfonline.comnih.gov Strategic fluorination can lead to improved metabolic stability by blocking sites susceptible to enzymatic oxidation, modulation of a molecule's acid/base properties (pKa), and enhanced binding affinity to target proteins. tandfonline.combohrium.com Furthermore, the incorporation of fluorine often increases a molecule's lipophilicity, which can improve its ability to permeate biological membranes. mdpi.com

Specific Significance of the Trifluoromethoxy Group (OCF₃)

Among the various fluorine-containing functional groups, the trifluoromethoxy (OCF₃) group has emerged as a particularly interesting substituent in both pharmaceutical and agrochemical research. nih.gov It is often considered a "privileged" substituent in drug design due to the unique combination of properties it imparts to a molecule. nih.gov

The trifluoromethoxy group is strongly electron-withdrawing, a property stemming from the high electronegativity of the three fluorine atoms. nih.govresearchgate.net This inductive effect is a key feature that distinguishes it from its non-fluorinated analog, the methoxy (B1213986) group (-OCH₃), which is electron-donating by resonance. The steric profile of the OCF₃ group also plays a crucial role in its chemical behavior and interactions.

Due to its electronic properties being similar to those of chlorine or fluorine, the trifluoromethoxy group has been described as a "pseudohalogen" or "super-halogen". nih.govnih.gov This designation reflects its strong electron-withdrawing nature, which can mimic the inductive effects of halogens in a molecule. nih.gov

A distinctive feature of the trifluoromethoxy group when attached to an aromatic or heteroaromatic ring is its preference for an orthogonal conformation. nih.govnih.gov Unlike methoxybenzenes which tend to be planar, the O-CF₃ bond in trifluoromethoxyarenes typically lies in a plane that is perpendicular to the plane of the aromatic ring, with a dihedral angle of approximately 90°. nih.govnih.govbeilstein-journals.orgrsc.org This conformation is attributed to a combination of steric interactions and hyperconjugation effects (n_O → σ*_C–F), which weaken the delocalization of the oxygen's lone pair electrons into the ring system. nih.govnih.gov This unique spatial arrangement can influence molecular shape and create additional binding opportunities with biological targets. nih.gov

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry. nih.govmdpi.com Lipophilicity, often quantified by the Hansch π parameter, is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The high lipophilicity of the OCF₃ group can enhance a molecule's ability to cross cell membranes, thereby improving its bioavailability. mdpi.com

Table 1: Comparison of Hansch Lipophilicity Parameters (π)

| Substituent Group | Chemical Formula | Hansch π Parameter |

|---|---|---|

| Trifluoromethoxy | -OCF₃ | +1.04 nih.govnih.govmdpi.com |

| Trifluoromethyl | -CF₃ | +0.88 nih.govmdpi.com |

| Methoxy | -OCH₃ | -0.02 nih.govnih.gov |

Rationale for Research on 2-Chloro-5-(trifluoromethoxy)pyrazine

The specific interest in this compound stems from the novelty and potential utility of combining a pyrazine ring with a trifluoromethoxy group. Prior to dedicated research, trifluoromethoxy-substituted pyrazines were a largely unexplored class of compounds. nih.gov The primary motivations for its investigation include:

Development of Novel Synthetic Methodologies: A key driver was the need to establish efficient and scalable synthetic routes to access this previously unknown compound. nih.gov

Exploration of Synthetic Utility: Researchers aimed to demonstrate the value of this compound as a versatile building block in organic synthesis. Its structure, featuring two reactive sites (the chloro and trifluoromethoxy groups), presents opportunities for various chemical transformations. nih.gov

Access to Novel Chemical Space: The synthesis of this compound opens the door to a new family of pyrazine derivatives with potentially unique biological and material properties conferred by the trifluoromethoxy group. nih.gov

Application in Medicinal Chemistry: Given the prevalence of pyrazine scaffolds in pharmaceuticals and the beneficial properties of the trifluoromethoxy group in drug design, this compound is a prime candidate for the synthesis of new bioactive molecules. nih.govmdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-(trifluoromethoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2O/c6-3-1-11-4(2-10-3)12-5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXFWEHIUZEZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001274430 | |

| Record name | Pyrazine, 2-chloro-5-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803596-66-8 | |

| Record name | Pyrazine, 2-chloro-5-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-chloro-5-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(trifluoromethoxy)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Properties of 2 Chloro 5 Trifluoromethoxy Pyrazine

The preparation of 2-Chloro-5-(trifluoromethoxy)pyrazine has been achieved through a multi-step synthetic sequence. One effective method involves the chlorination and subsequent fluorine exchange of a precursor molecule. nih.gov An alternative, though less favorable, route is based on the halophilic alkylation of pyrazine (B50134). nih.gov

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C5H2ClF3N2O | mdpi.com |

| Molecular Weight | 200.53 g/mol | - |

| Boiling Point | 80–81 °C (10 mbar) | mdpi.com |

| Melting Point | 14–17 °C | mdpi.com |

Spectroscopic Data

| Technique | Data | Reference |

| 19F-NMR (376.5 MHz, CDCl3) | δ −85 (s, CF) | mdpi.com |

| GC-MS (70 eV, m/z) | 132 (100) [M(35Cl)]+, 134 (32) [M(37Cl)]+ | mdpi.com |

Synthetic Utility and Reactivity

Intrinsic Reactivity of the Pyrazine Core

The reactivity of this compound is fundamentally governed by the inherent chemical nature of the pyrazine ring.

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. britannica.comwikipedia.org These nitrogen atoms are more electronegative than carbon, exerting a significant inductive electron-withdrawing effect on the ring. youtube.com This effect reduces the electron density of the carbon atoms within the aromatic system, rendering the pyrazine core "electron-deficient". thieme-connect.de This electron deficiency makes the pyrazine ring more resistant to standard electrophilic aromatic substitution compared to benzene (B151609) or even pyridine (B92270). thieme-connect.de In acidic conditions, the protonation of the nitrogen atoms further deactivates the ring. thieme-connect.de

The electron-poor nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.deslideshare.net Halogen substituents on the pyrazine ring, such as the chlorine atom in this compound, are readily displaced by nucleophiles. thieme-connect.de Halopyrazines are generally more reactive in these substitution reactions than their corresponding pyridine analogues. thieme-connect.de The reaction proceeds through an addition-elimination mechanism where the nucleophile attacks the carbon atom bearing the leaving group. The electron-withdrawing nitrogen atoms in the ring help to stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. stackexchange.com This inherent reactivity is a key feature in the synthetic utility of chloro-substituted pyrazines.

Comparative Stability of Substituents

The two substituents on the pyrazine ring, the chloro group and the trifluoromethoxy group, exhibit vastly different stabilities and roles in chemical transformations.

The trifluoromethoxy (-OCF3) group is renowned for its exceptional stability. nih.gov It is relatively inert and demonstrates high stability under heating and in the presence of both acidic and basic conditions. nih.govresearchgate.net This stability is significantly greater than that of many other fluorine-containing substituents. researchgate.net For instance, the trifluoromethoxy group has been shown to be remarkably stable even against hydroiodic acid, a reagent that readily cleaves common methoxy (B1213986) ethers. researchgate.net This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the -OCF3 moiety.

Both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are strongly electron-withdrawing, which enhances the lipophilicity and metabolic stability of molecules. nih.govmdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com The C(aryl)-CF3 bond is exceptionally robust and not susceptible to cleavage by nucleophiles. While the C(aryl)-OCF3 bond is an ether linkage, it is also characterized by high stability. nih.gov The trifluoromethoxy group is considered a "pseudohalogen" due to its electronic properties and is not typically displaced in nucleophilic substitution reactions under standard conditions, serving instead as a stable, powerfully electron-withdrawing director for reactions elsewhere on the ring. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, where the chlorine atom serves as the leaving group for the formation of new carbon-carbon and carbon-nitrogen bonds. The stability of the trifluoromethoxy group is crucial for the success of these transformations. researchgate.net This compound has been successfully employed in Suzuki, Sonogashira, Kumada-Corriu, and Buchwald-Hartwig amination reactions. nih.gov

The following table summarizes the utility of this compound in several key cross-coupling reactions, demonstrating its versatility in constructing more complex molecular architectures. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene (B28343)/H₂O, 80 °C | 2-Phenyl-5-(trifluoromethoxy)pyrazine | 95 |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 50 °C | 2-(Phenylethynyl)-5-(trifluoromethoxy)pyrazine | 92 |

| Kumada-Corriu Coupling | Ethylmagnesium bromide | Pd(dppf)Cl₂, THF, 20 °C | 2-Ethyl-5-(trifluoromethoxy)pyrazine | 96 |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 4-(5-(Trifluoromethoxy)pyrazin-2-yl)morpholine | 98 |

These reactions highlight the synthetic power of this compound as a versatile intermediate, enabling the introduction of diverse functional groups onto the pyrazine scaffold.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the case of this compound, the chlorine atom can be effectively replaced by a nitrogen nucleophile under these conditions.

A notable example involves the reaction of this compound with tert-butyl methylcarbamate. This transformation is efficiently catalyzed by a palladium system composed of palladium(II) acetate (B1210297) and the bulky, electron-rich phosphine (B1218219) ligand, DPEphos. The reaction proceeds in the presence of a base, cesium carbonate, in toluene at an elevated temperature to afford the N-Boc protected aminated product in high yield.

Table 1: Buchwald-Hartwig Amination of this compound

| Reactant | Catalyst System | Base | Solvent | Temperature | Product | Yield |

|---|

Kumada-Corriu Coupling (e.g., Iron-Catalyzed Applications with Alkylmagnesium Halides)

The Kumada-Corriu coupling provides a valuable method for the formation of carbon-carbon bonds by reacting an organomagnesium reagent (Grignard reagent) with an organic halide, often catalyzed by nickel or palladium complexes. However, iron catalysts have emerged as a more economical and environmentally benign alternative. For this compound, iron-catalyzed Kumada-Corriu coupling has been successfully employed to introduce alkyl chains onto the pyrazine ring.

The reaction of this compound with alkylmagnesium halides, such as ethylmagnesium bromide and butylmagnesium chloride, proceeds efficiently in the presence of an iron(III) acetylacetonate (B107027) [Fe(acac)₃] catalyst. These reactions are typically carried out in a mixture of tetrahydrofuran (B95107) (THF) and N-methyl-2-pyrrolidone (NMP) at low temperatures, yielding the corresponding 2-alkyl-5-(trifluoromethoxy)pyrazines in excellent yields. The trifluoromethoxy group remains stable under these conditions.

Table 2: Iron-Catalyzed Kumada-Corriu Coupling of this compound

| Grignard Reagent | Catalyst | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Ethylmagnesium bromide | Fe(acac)₃ | THF/NMP | 0 °C to r.t. | 2-Ethyl-5-(trifluoromethoxy)pyrazine | 96% |

Suzuki Coupling with Organoboronic Acids and Trifluoroborates

The Suzuki coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron compound with an organic halide. This compound has been shown to be a suitable substrate for Suzuki coupling with both organoboronic acids and organotrifluoroborates.

For instance, the reaction with phenylboronic acid, catalyzed by palladium(II) acetate and the phosphine ligand SPhos, in the presence of potassium carbonate as a base, leads to the formation of 2-phenyl-5-(trifluoromethoxy)pyrazine in a high yield. Similarly, potassium ethenyl trifluoroborate can be used as the coupling partner under similar catalytic conditions to introduce a vinyl group onto the pyrazine ring.

Table 3: Suzuki Coupling of this compound

| Boron Reagent | Catalyst System | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/Water | 100 °C | 2-Phenyl-5-(trifluoromethoxy)pyrazine | 91% |

The choice of solvent can significantly impact the outcome of the Suzuki coupling of this compound with potassium ethenyl trifluoroborate. While the reaction proceeds cleanly in alcoholic solvents such as methanol, ethanol, and isopropanol (B130326) to give the desired 2-ethenyl-5-(trifluoromethoxy)pyrazine, the use of dimethylformamide (DMF) as a solvent leads to the formation of unidentified products, and the desired product is not isolated. This highlights the critical role of solvent selection in achieving the desired reactivity and avoiding side reactions.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is instrumental in the formation of C(sp²)-C(sp) bonds. This compound readily participates in this reaction.

An example is the coupling with ethynyltrimethylsilane. The reaction is carried out in the presence of a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a copper(I) iodide co-catalyst in triethylamine (B128534) and dimethylformamide. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and can be subsequently removed under basic conditions (e.g., potassium carbonate in aqueous methanol) to yield the terminal alkyne, 2-ethynyl-5-(trifluoromethoxy)pyrazine.

Table 4: Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Base | Solvent | Temperature | Product | Yield |

|---|

Palladium-Catalyzed Cyanation Reaction

The introduction of a nitrile group onto the pyrazine ring can be achieved through a palladium-catalyzed cyanation reaction. While attempts to use potassium cyanide for this transformation on this compound were unsuccessful, the use of zinc cyanide as the cyanide source in the presence of a palladium catalyst proved to be effective.

The reaction, catalyzed by a system consisting of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), successfully converts the chloro-substituent to a cyano-group, affording 5-(trifluoromethoxy)pyrazine-2-carbonitrile in a good yield.

Table 5: Palladium-Catalyzed Cyanation of this compound

| Cyanide Source | Catalyst System | Solvent | Temperature | Product | Yield |

|---|

Reactions with Nucleophiles

The electron-deficient nature of the pyrazine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). However, the stability of the trifluoromethoxy group is a critical factor in these reactions.

Studies with S-nucleophiles, such as 3-methylthiophenol, in the presence of cesium carbonate, have shown that nucleophilic substitution can occur. Interestingly, this reaction yields a mixture of products where not only the chlorine atom is substituted, but also the trifluoromethoxy group is displaced, and in some cases, a fluorine atom is introduced onto the pyrazine ring, leading to a mixture of 2-chloro-5-(m-tolylthio)pyrazine and 2-fluoro-5-(m-tolylthio)pyrazine. The trifluoromethoxy group's instability under these basic conditions with a soft nucleophile is a key observation.

Conversely, attempts to react this compound with N-nucleophiles, such as diethylamine (B46881), even under prolonged heating, did not result in substitution but rather led to the decomposition of the starting material. Similarly, reactions with O-nucleophiles like sodium methoxide (B1231860) also resulted in the destruction of the trifluoromethoxy group. These findings indicate that while the pyrazine ring is activated towards nucleophilic attack, the trifluoromethoxy group is sensitive to certain nucleophilic and basic conditions, limiting the scope of SNAr reactions that preserve this functional group.

Table 6: Reaction of this compound with Nucleophiles

| Nucleophile | Base | Solvent | Outcome |

|---|---|---|---|

| 3-Methylthiophenol | Cs₂CO₃ | DMF | Mixture of substitution products, including displacement of -OCF₃ |

| Diethylamine | - | Various | Decomposition of starting material |

Reactivity with Sulfur Nucleophiles (e.g., 3-methylthiophenol)

The reaction of this compound with sulfur nucleophiles, such as 3-methylthiophenol, demonstrates a complex reactivity pattern involving competition between substitution at the chlorine-bearing carbon and destruction of the trifluoromethoxy group. nih.govmdpi.com The outcome of the reaction is highly dependent on the stoichiometry of the nucleophile.

When an excess of 3-methylthiophenol is used in the presence of cesium carbonate in anhydrous DMF, a disubstituted pyrazine is the sole product, where both the chlorine atom and the trifluoromethoxy group are replaced by the 3-methylthiophenyl moiety. nih.gov However, the reaction pathway becomes more intricate with limited amounts of the nucleophile.

Surprisingly, when this compound is treated with only 10 mol% of 3-methylthiophenol and an excess of cesium carbonate at room temperature, the primary product is 2-chloro-5-fluoropyrazine (B2970079). nih.govmdpi.com This indicates that the thiophenol acts as a catalyst in the destruction of the trifluoromethoxy group. In the absence of the thiophenol, this transformation does not proceed. nih.gov If one equivalent of 3-methylthiophenol is employed, 2-chloro-5-fluoropyrazine is still the main fluorinated product, but a variety of other products bearing the thiophenol group are also formed. nih.govmdpi.com

Table 1: Reaction of this compound with 3-methylthiophenol

| Reagents | Conditions | Major Product(s) |

|---|---|---|

| 10 mol% 3-methylthiophenol, excess Cs₂CO₃ | Anhydrous DMF, r.t. | 2-Chloro-5-fluoropyrazine |

| 1 equivalent 3-methylthiophenol, excess Cs₂CO₃ | Anhydrous DMF, r.t. | 2-Chloro-5-fluoropyrazine and various thiophenol-containing products |

Proposed Mechanisms of Trifluoromethoxy Group Destruction

The destruction of the trifluoromethoxy (OCF₃) group in the presence of catalytic amounts of thiophenolate anions is a notable aspect of the reactivity of this compound. nih.gov A probable mechanism for this degradation has been proposed. nih.govmdpi.com

The process is initiated by the nucleophilic attack of the thiophenolate anion on the carbon atom of the trifluoromethoxy group. This leads to the formation of an intermediate S-aryl fluorocarbamate. Subsequently, this intermediate can be acted upon by cesium carbonate, which facilitates the recovery of the thiophenolate anion, allowing it to re-enter the catalytic cycle. nih.govmdpi.com This proposed mechanism accounts for the observation that only a catalytic amount of the sulfur nucleophile is required to facilitate the conversion of the trifluoromethoxy group, ultimately leading to products like 2-chloro-5-fluoropyrazine.

Strategies for Advanced Derivatization and Functionalization

The highly electron-deficient pyrazine system in this compound makes it an excellent candidate for functionalization through various cross-coupling reactions. mdpi.com The chlorine atom can be selectively replaced under conditions that leave the trifluoromethoxy group intact, providing a pathway to a wide range of derivatives.

Buchwald-Hartwig Amination: While the chlorine atom in this compound does not readily undergo nucleophilic substitution with N-nucleophiles like diethylamine under thermal conditions, it can be successfully replaced using palladium-catalyzed Buchwald-Hartwig amination reactions. nih.gov This method allows for the formation of C-N bonds, introducing various amine functionalities to the pyrazine ring.

Iron-Catalyzed Kumada-Corriu Coupling: This compound is a suitable substrate for iron-catalyzed Kumada-Corriu coupling reactions. mdpi.com Using iron acetylacetonate (Fe(acac)₂) as a catalyst, alkyl groups from Grignard reagents (both alkylmagnesium bromides and chlorides) can be introduced at the position of the chlorine atom in high yields. mdpi.com

Suzuki, Sonogashira, and Kumada Coupling Reactions: Palladium-catalyzed coupling reactions are effective for the derivatization of this compound. The molecule has been shown to be a viable substrate for:

Suzuki Coupling: Reacting with boronic acids or trifluoroborates to form C-C bonds with aryl or vinyl groups. nih.govmdpi.com For instance, reaction with potassium ethenyl trifluoroborate can yield mono- or bis-ethenyl pyrazines depending on the reaction solvent and stoichiometry. nih.gov

Sonogashira Coupling: Enabling the introduction of alkyne moieties. nih.gov

Kumada-Corriu Coupling: As mentioned, this iron-catalyzed method is also effective for alkylation. mdpi.com

These coupling strategies highlight the synthetic utility of this compound as a building block for creating more complex molecules with potential applications in various fields of chemistry. nih.gov

Advanced Applications and Future Research Directions

Medicinal Chemistry Context and Drug Discovery Platforms

The pyrazine (B50134) core is a well-established heterocycle in medicinal chemistry, found in a number of pharmaceutical agents. nih.govmdpi.com The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a widely used strategy in modern drug design to modulate a molecule's physicochemical and pharmacokinetic properties. bohrium.comscilit.com

The term "privileged scaffold" refers to a molecular framework that can serve as a basis for designing ligands for diverse biological targets. acs.org While the pyrazine ring itself is a component of many bioactive molecules, the trifluoromethoxy group is often considered a "privileged substituent" in medicinal chemistry. nih.gov This is due to its unique combination of properties, including high metabolic stability and significant lipophilicity. bohrium.com

The 2-Chloro-5-(trifluoromethoxy)pyrazine molecule combines the features of the pyrazine core with the advantageous properties of both a chloro and a trifluoromethoxy substituent. The chlorine atom acts as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions. nih.govmdpi.com This dual functionality makes it a valuable and privileged building block for generating libraries of complex molecules aimed at a wide array of biological targets. nih.govnih.gov

The synthetic utility of this compound is a cornerstone of its application in drug discovery. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions at the chlorine-bearing position. nih.gov This allows for the systematic and efficient synthesis of novel derivatives.

Researchers have successfully employed this scaffold in a variety of powerful synthetic transformations to create new chemical entities. These methods provide a robust platform for the late-stage functionalization necessary in the design of new drug candidates.

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Aminopyrazine derivatives | nih.gov |

| Suzuki Coupling | Pd catalyst, boronic acids | Aryl/heteroaryl-substituted pyrazines | nih.govmdpi.com |

| Sonogashira Coupling | Pd/Cu catalysts, terminal alkynes | Alkynyl-substituted pyrazines | nih.govmdpi.com |

| Kumada-Corriu Coupling | Ni or Pd catalyst, Grignard reagents | Alkyl/aryl-substituted pyrazines | nih.govmdpi.com |

This table summarizes key coupling reactions used to modify the this compound scaffold, enabling the creation of diverse libraries of compounds for drug discovery programs.

For instance, a novel series of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives were synthesized using a key intermediate derived from 2,6-dichloropyrazine, demonstrating the utility of the chloropyrazine core in building complex molecules with potential biological activity. nih.gov

The pyrazine scaffold, particularly when substituted with trifluoromethyl or related groups, is instrumental in the development of potent and selective modulators of various enzymes and receptors. Preclinical research has highlighted the potential of such derivatives in targeting key players in disease pathways.

For example, derivatives of bohrium.comCurrent time information in Vancouver, CA.mdpi.comtriazolo[4,3-a]pyrazine, which can be synthesized from chloropyrazine precursors, have been designed as dual inhibitors of the c-Met and VEGFR-2 kinases, important targets in oncology. frontiersin.org One of the most promising compounds from a synthesized series, 17l , exhibited excellent inhibitory activity against c-Met kinase at the nanomolar level (IC50 = 26.00 nM) and potent antiproliferative effects against several cancer cell lines. frontiersin.org

In another area, substituted 6,7-dihydro- bohrium.comCurrent time information in Vancouver, CA.mdpi.comtriazolo[4,3-a]pyrazin-8(5H)-one derivatives have been developed as highly potent antagonists of the P2X7 receptor, a target for inflammatory and neurological disorders. nih.gov Optimized compounds in this series showed IC50 values below 1 nM for the human P2X7 receptor, representing some of the most potent antagonists reported. nih.gov These examples underscore the value of the substituted pyrazine core in generating high-affinity ligands for therapeutic targets.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For pyrazine derivatives, SAR studies focus on understanding the impact of different substituents on the ring to optimize potency, selectivity, and pharmacokinetic properties. nih.govsemanticscholar.org

The substituents on the pyrazine ring profoundly influence the molecule's electronic properties and its potential interactions with biological targets. semanticscholar.org

Halogenation (Chlorine): The chlorine atom in this compound serves two primary roles in SAR studies. Firstly, it acts as an electron-withdrawing group, modulating the electronic character of the pyrazine ring. Secondly, and more importantly from a synthetic standpoint, it is a key reactive site. Its displacement through cross-coupling reactions allows for the systematic introduction of a wide variety of functional groups, enabling a thorough exploration of the chemical space around the scaffold to determine which substitutions lead to optimal biological activity. nih.govmdpi.com

Trifluoromethoxy Substitution: The trifluoromethoxy (-OCF3) group has a unique electronic profile, sometimes referred to as a "super-halogen" or "pseudo-halogen". nih.gov It possesses strong electron-withdrawing properties through induction while also having electron-donating potential via mesomeric effects. nih.gov This complex electronic nature can lead to distinct and favorable interactions within a target's binding site. Furthermore, its metabolic stability is a significant advantage over a simple methoxy (B1213986) group, which is prone to demethylation. researchgate.net This stability can lead to improved pharmacokinetic profiles in drug candidates.

Lipophilicity, often quantified by the partition coefficient (logP) or the Hansch parameter (π), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). The trifluoromethoxy group is one of the most powerful substituents for increasing lipophilicity in drug design. mdpi.comresearchgate.net

| Substituent | Hansch π Parameter | Reference |

| Trifluoromethoxy (-OCF3) | +1.04 | nih.govresearchgate.net |

| Trifluoromethyl (-CF3) | +0.88 | mdpi.com |

| Chlorine (-Cl) | +0.71 | nih.gov |

| Methoxy (-OCH3) | -0.02 | nih.gov |

| Hydrogen (-H) | 0.00 | - |

This table provides a comparative view of the lipophilicity contribution of the trifluoromethoxy group versus other common chemical substituents, highlighting its potent effect on increasing a molecule's hydrophobicity.

Preclinical Pharmacological Research Trends

In Vitro Biological Activities of Pyrazine Analogues

Pyrazine scaffolds and their derivatives are a significant class of nitrogen-containing heterocyclic compounds that are widely distributed in both natural and synthetic molecules. researchgate.net These structures are recognized for a broad spectrum of biological activities, making them a focal point in medicinal chemistry. researchgate.netnih.gov In vitro studies have demonstrated that pyrazine analogues exhibit a wide variety of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netmdpi.com The specific biological effects are largely influenced by the nature and position of substituents on the pyrazine ring. For instance, the inclusion of a trifluoromethyl group is known to enhance lipophilicity, which can potentially increase membrane permeability and bioavailability of the compound. The electron-withdrawing properties of substituents like halogens and trifluoromethyl or trifluoromethoxy groups significantly influence the molecule's reactivity, stability, and biological activity. nih.gov

Derivatives of pyrazine have been synthesized and evaluated for various pharmacological activities. For example, novel 2-chloro-3-hydrazinopyrazine derivatives have been designed and assessed for their potential as multifunctional agents in the context of Alzheimer's disease, specifically as acetylcholinesterase inhibitors. nih.gov The pyrazine ring, being an aromatic heterocycle with two nitrogen atoms, can participate in protonation and hydrogen-bond formation, which are crucial for interactions with biological targets. nih.gov

Exploration of Potential Antimicrobial Properties (e.g., antibacterial, antifungal)

The antimicrobial potential of pyrazine derivatives has been an area of active research. researchgate.net These compounds are studied for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. For instance, certain pyrazine derivatives have demonstrated notable antibacterial activity against soil-borne plant pathogenic bacteria like Ralstonia solanacearum. mdpi.com Specifically, 2-ethyl-3-methylpyrazine (B101031) and 2,5-dimethylpyrazine (B89654) have shown significant growth inhibition of this bacterium. mdpi.com

Furthermore, the antifungal and antioomycete properties of pyrazine compounds have been highlighted in several studies. mdpi.com Volatiles from Bacillus megaterium BP17, including pyrazine derivatives like 2,5-dimethylpyrazine, 2-ethyl-3-methylpyrazine, and 2-ethylpyrazine, have exhibited complete suppression of mycelial growth of the oomycete Phytophthora capsici at certain concentrations. mdpi.com The introduction of a trifluoromethyl group into a pyrazole (B372694) ring, a related nitrogen heterocycle, has also been shown to yield compounds with potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings suggest that pyrazine analogues containing trifluoromethyl or trifluoromethoxy groups could be promising candidates for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound | Target Organism | Observed Effect |

| 2-ethyl-3-methylpyrazine | Ralstonia solanacearum | Growth inhibition of 72.89% at 335 µg/mL. mdpi.com |

| 2,5-dimethylpyrazine | Ralstonia solanacearum | Growth inhibition of 69.75% at 504 µg/mL. mdpi.com |

| 2,5-dimethylpyrazine | Phytophthora capsici | Complete suppression of mycelial growth at 504 µg/mL. mdpi.com |

| 2-ethyl-3-methylpyrazine | Phytophthora capsici | Complete suppression of mycelial growth at 504 µg/mL. mdpi.com |

Investigation of Anticancer Potential and Cytotoxicity Mechanisms

The anticancer potential of pyrazine derivatives is a significant area of preclinical research. researchgate.net The pyrazine scaffold is a component of various compounds that have shown inhibitory effects on different cancer cell lines. The cytotoxicity of these compounds is often enhanced by the presence of specific substituents, such as trifluoromethyl groups, which can increase their antiproliferative activities.

For example, a compound structurally related to pyrazine derivatives, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has demonstrated promising results in inhibiting tumor growth. In vitro studies showed that BPU had an IC50 value of approximately 8.47 µM against MCF-7 breast cancer cells. This suggests that similar pyrazine derivatives might possess comparable or even enhanced anticancer properties. The mechanism of action for such compounds may involve the interference with cellular signaling pathways that are critical for cell proliferation and apoptosis. The trifluoromethyl group, due to its lipophilic nature, can enhance the ability of the compound to penetrate cell membranes and reach its intracellular targets.

Furthermore, thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity against a variety of human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). mdpi.com Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active. mdpi.com

Table 2: Cytotoxicity of a Pyrazine-Related Compound

| Compound | Cell Line | IC50 Value |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | MCF-7 (Breast Cancer) | ~8.47 µM. |

Antiviral Properties of Related Heterocycles

Pyrazine and other nitrogen-containing heterocycles have been identified as promising scaffolds for the development of antiviral agents. mdpi.com These compounds can target various stages of the viral life cycle, including viral entry, genome replication, and the assembly of new viral particles. mdpi.com A notable example of a pyrazine-based antiviral drug is Favipiravir, which acts as a prodrug that inhibits the RNA-dependent RNA polymerase of the influenza virus. mdpi.com Favipiravir has also shown inhibitory action against a range of other pathogenic RNA viruses. mdpi.com

Research into related heterocyclic structures has revealed broad antiviral efficacy. mdpi.com For instance, pyrazole derivatives have demonstrated strong activity against both DNA viruses like the hepatitis B virus (HBV) and RNA viruses such as Coxsackie B3, hepatitis C virus (HCV), and influenza A virus at low micromolar concentrations. mdpi.com Additionally, newly synthesized pyrazine-triazole conjugates have shown significant potency against SARS-CoV-2. nih.gov The structure-activity relationship studies of these compounds have indicated that specific substitutions on the phenyl ring attached to the triazole moiety are crucial for optimizing antiviral activity. nih.gov

Material Science Applications

The unique electronic properties of halogenated and trifluoromethyl-substituted pyrazines make them compounds of interest in the field of material science. The presence of strong electron-withdrawing groups, such as chloro and trifluoromethoxy substituents, significantly influences the reactivity, stability, and electronic characteristics of the pyrazine ring. nih.gov These properties are desirable for the development of new organic materials with specific functions. For instance, such compounds can be utilized as building blocks in the synthesis of more complex organic molecules for applications in electronic materials. bldpharm.com The trifluoromethoxy group, in particular, is noted for its high stability under various conditions, including heat, and acidic or basic environments, which is a valuable characteristic for materials applications. nih.gov

Emerging Synthetic Methodologies and Catalytic Transformations

Efficient and scalable synthetic routes to substituted pyrazines like this compound are crucial for enabling their further investigation and application. nih.gov Researchers have developed methods for the synthesis of 2-chloro-5-trifluoromethoxypyrazine, demonstrating its utility as a versatile building block in various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds.

Specifically, this compound has been successfully employed in Buchwald-Hartwig amination, as well as in Kumada-Corriu, Suzuki, and Sonogashira coupling reactions. nih.gov These transformations allow for the introduction of a wide range of substituents onto the pyrazine core, facilitating the synthesis of a diverse library of derivatives for biological screening or materials science research. nih.gov Studies have also been conducted to compare the stability and reactivity of the chlorine atom versus the trifluoromethoxy group in these catalytic transformations. nih.gov Furthermore, a patented synthetic method for the related compound 2-chloro-5-(difluoromethoxy)pyrazine (B15058547) involves the reaction of 5-chloropyrazine-2-alcohol with sodium difluorochloroacetate in the presence of a cesium carbonate catalyst. google.com

Perspectives on Novel Functionalization and Derivatization Strategies

The unique electronic properties of this compound, characterized by an electron-deficient pyrazine ring, make it a versatile substrate for a variety of functionalization and derivatization reactions. mdpi.com The presence of the chlorine atom and the trifluoromethoxy group in electronically equivalent positions, combined with the electron-withdrawing nature of the pyrazine system, allows for facile modification primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. mdpi.com These strategies are pivotal for introducing diverse functional groups and extending the molecular framework, paving the way for the synthesis of novel compounds with tailored properties.

Research has demonstrated the synthetic utility of this compound in several key transformations. The chlorine atom serves as a reactive handle, enabling a range of C-C and C-N bond-forming reactions. These derivatization methods are crucial for building molecular complexity and exploring the structure-activity relationships of pyrazine-based compounds. mdpi.com

Cross-Coupling Reactions:

Palladium- and iron-catalyzed cross-coupling reactions are highly effective for the derivatization of this compound. mdpi.com These methods offer robust pathways to introduce aryl, alkyl, and alkynyl moieties.

Suzuki Coupling: This palladium-catalyzed reaction is a powerful tool for creating C-C bonds. This compound has been shown to be a suitable substrate for coupling with various boronic acids and trifluoroborates, leading to the formation of aryl- and vinyl-substituted pyrazines. For example, the reaction with phenylboronic acid yields 2-phenyl-5-(trifluoromethoxy)pyrazine. mdpi.comnih.gov

Kumada-Corriu Coupling: Utilizing an iron catalyst, such as iron acetylacetonate (B107027) (Fe(acac)₂), this method facilitates the coupling of the pyrazine core with alkyl Grignard reagents (alkylmagnesium halides). mdpi.com This strategy has been successfully employed to synthesize various alkylpyrazines bearing the trifluoromethoxy group. mdpi.com

Sonogashira Coupling: This palladium-catalyzed reaction enables the introduction of alkynyl groups onto the pyrazine ring. It involves the coupling of this compound with terminal alkynes. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is used to introduce amino groups by reacting the chloro-pyrazine with various amines. mdpi.com This provides a direct route to amino-substituted trifluoromethoxypyrazines. mdpi.com

Cyanation: The chlorine atom can be replaced with a nitrile group through palladium-catalyzed cyanation. While reactions with potassium cyanide may be unsuccessful, using zinc cyanide with a Pd₂(dba)₃/diphenylphosphinoferrocene (dppf) catalyst system effectively yields 2-cyano-5-(trifluoromethoxy)pyrazine. mdpi.com

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient character of the pyrazine ring activates the chlorine atom toward nucleophilic aromatic substitution. mdpi.com This allows for the displacement of the chloride by various nucleophiles. For instance, S-nucleophiles like 3-methylthiophenol can react with this compound to substitute the chlorine atom. mdpi.com

The table below summarizes key derivatization strategies for this compound.

| Reaction Type | Catalyst/Reagents | Functional Group Introduced |

| Suzuki Coupling | Pd catalyst, Boronic acids/Trifluoroborates | Aryl, Vinyl |

| Kumada-Corriu Coupling | Fe(acac)₂, Alkylmagnesium halides | Alkyl |

| Sonogashira Coupling | Pd catalyst, Terminal alkynes | Alkynyl |

| Buchwald-Hartwig Amination | Pd catalyst, Amines | Amino |

| Cyanation | Pd₂(dba)₃/dppf, Zn(CN)₂ | Cyano (Nitrile) |

| Nucleophilic Aromatic Substitution | S-nucleophiles (e.g., thiols) | Thioether |

Future research is likely to focus on expanding the scope of these reactions by exploring novel catalysts, including those based on more abundant and less expensive metals. Furthermore, the development of C-H activation strategies could provide more direct and atom-economical routes for functionalization, bypassing the need for a halogen handle and allowing for derivatization at other positions on the pyrazine ring. These advanced synthetic methodologies will continue to unlock the potential of the this compound scaffold for creating diverse and complex molecules.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-(trifluoromethoxy)pyrazine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of the pyrazine ring. A key approach is the chlorination of 5-(trifluoromethoxy)pyrazin-2(1H)-one using thionyl chloride (SOCl₂) under reflux conditions. Critical parameters include:

- Temperature : Maintain reflux (70–80°C) to ensure complete conversion.

- Catalyst : Use catalytic dimethylformamide (DMF) to enhance reaction efficiency.

- Purification : Employ column chromatography with ethyl acetate/hexane (1:3) for high purity .

Alternative routes include cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids, but these require palladium catalysts and inert atmospheres. Yields >75% are achievable with rigorous exclusion of moisture .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., pyrazine ring protons at δ 8.5–9.0 ppm; trifluoromethoxy group at δ 120–125 ppm in ¹³C) .

- IR Spectroscopy : Identify C-Cl (600–800 cm⁻¹) and C-O-CF₃ (1100–1200 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 213.0) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for studying π-π interactions in solid-state applications .

Advanced Research Questions

Q. How do the electron-deficient nature of the pyrazine ring and the trifluoromethoxy substituent influence its reactivity in cross-coupling reactions?

- Methodological Answer : The pyrazine ring's electron deficiency (due to two nitrogen atoms) enhances susceptibility to nucleophilic aromatic substitution (SNAr) but complicates electrophilic reactions. The trifluoromethoxy (-OCF₃) group, being electron-withdrawing, further activates the ring for SNAr at the 2- and 5-positions.

- Reactivity Comparison : Chlorine at position 2 is more reactive than -OCF₃ at position 5 in SNAr due to steric and electronic effects .

- Cross-Coupling Optimization : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in DMF/H₂O (3:1) at 100°C for Suzuki couplings. Monitor competing hydrolysis of -OCF₃ under basic conditions .

Q. What computational methods are suitable for modeling the electronic transitions and non-radiative decay pathways of this compound?

- Methodological Answer :

- Time-Dependent DFT (TD-DFT) : Predicts S₀→S₁/S₂ electronic transitions (e.g., λmax ~300 nm) and charge-transfer states influenced by -OCF₃ .

- Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulates vibronic coupling and non-radiative decay in excited states, critical for photostability studies (e.g., S₂→S₁ internal conversion in <100 fs) .

- CASSCF/CASPT2 : Models intersystem crossing (ISC) rates to triplet states, relevant for phosphorescence applications .

Q. How can researchers resolve contradictions in reported reaction outcomes when using different nucleophiles with this compound?

- Methodological Answer : Contradictions often arise from solvent polarity, nucleophile strength, or competing side reactions. Systematic approaches include:

- Solvent Screening : Compare DMSO (polar aprotic) vs. THF (less polar) to assess nucleophilicity effects.

- Kinetic Studies : Use in situ FTIR or HPLC to track intermediate formation (e.g., Meisenheimer complexes in SNAr).

- Computational Validation : Apply Fukui indices to predict reactive sites and explain regioselectivity discrepancies .

Q. What strategies mitigate decomposition during the storage of halogenated pyrazines like this compound?

- Methodological Answer :

- Storage Conditions : Store at -20°C under argon in amber vials to prevent hydrolysis and photodegradation.

- Stabilizers : Add molecular sieves (3Å) to absorb moisture or 0.1% BHT to inhibit radical-mediated degradation.

- Periodic Analysis : Monitor purity via GC-MS or ¹H NMR every 3 months; decomposition >5% warrants repurification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.